(S)-trans-3-Penten-2-ol
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Overview
Description
(E,2S)-pent-3-en-2-ol is an organic compound characterized by its unique structure, which includes a double bond and a hydroxyl group. This compound is a chiral molecule, meaning it has non-superimposable mirror images, and it exists in the (E) configuration, indicating the arrangement of substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,2S)-pent-3-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the use of enantioselective hydrogenation of alkenes. The reaction conditions typically involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (E,2S)-pent-3-en-2-ol often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E,2S)-pent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of pent-3-en-2-one or pent-3-en-2-al.
Reduction: Formation of pentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(E,2S)-pent-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E,2S)-pent-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include enzymatic catalysis and receptor-mediated processes.
Comparison with Similar Compounds
Similar Compounds
(Z,2S)-pent-3-en-2-ol: Differing in the configuration around the double bond.
pent-3-en-2-ol: Lacking the specific (E) configuration.
pentan-2-ol: Saturated analog without the double bond.
Uniqueness
(E,2S)-pent-3-en-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both a hydroxyl group and a double bond make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
926-58-9 |
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Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(E,2S)-pent-3-en-2-ol |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3+/t5-/m0/s1 |
InChI Key |
GJYMQFMQRRNLCY-BHYDHMSTSA-N |
Isomeric SMILES |
C/C=C/[C@H](C)O |
Canonical SMILES |
CC=CC(C)O |
Origin of Product |
United States |
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